Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound belongs to the class of diazaspiro compounds, which have garnered attention for their potential biological activities, including applications in treating various disorders such as obesity and pain management. The compound is recognized for its structural diversity and potential as a pharmacological agent.
The synthesis and biological evaluation of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate have been explored in various studies. Notably, research has focused on the synthesis of related diazaspiro compounds and their interactions with biological targets, revealing insights into their pharmacological properties . The compound is also mentioned in patent literature, indicating its relevance in drug development .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be classified as:
The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions that construct the spirocyclic framework while introducing the necessary functional groups. Common methodologies include:
The synthetic pathway may involve:
For example, a recent study described the synthesis of related diazaspiro compounds using a combination of microwave-assisted synthesis and traditional heating methods to enhance efficiency .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate features a spirocyclic structure where two nitrogen atoms are incorporated into a bicyclic framework. The presence of an oxygen atom in the structure contributes to its classification as an oxa compound.
Key structural data include:
The reactivity of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be attributed to its functional groups:
Studies have demonstrated that modifications at specific positions on the diazaspiro core can significantly influence the reactivity and biological activity of these compounds . For instance, substituents at position 9 are crucial for binding affinity to certain receptors.
The mechanism of action for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves interactions with biological targets such as receptors involved in pain signaling pathways.
Research indicates that compounds with this spirocyclic structure exhibit binding affinities for specific receptors (e.g., MCH-R1) that are implicated in metabolic regulation and pain modulation . The presence of basic nitrogen at position 9 is essential for these interactions.
Key chemical properties include:
Relevant data from studies indicate that these properties may influence the compound's bioavailability and pharmacokinetics .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has potential applications in various scientific fields:
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold presents synthetic challenges due to its spirocyclic architecture and multiple heteroatoms. Methodologies have evolved to address ring strain, stereoselectivity, and functional group compatibility.
Ring-closing metathesis (RCM) leverages diene precursors for spirocycle assembly under ruthenium catalysis. This strategy capitalizes on the conformational flexibility of acyclic chains to form the spiro center with moderate to high efficiency. A strain-release approach employs azabicyclo[1.1.0]butane (ABB) ketones as precursors. Lithiation generates a carbenoid species that undergoes intramolecular nucleophilic attack on tethered electrophiles. For example, ABB-ketones with ω-silyloxy chains cyclize upon trifluoroacetic anhydride (TFAA) activation, yielding azetidine-containing spirocycles like 1-oxa-4-azaspiro[4.5]decanes in ≤65% yield [8].
Table 1: Strain-Release Spirocyclization via ABB-Ketones
ABB-Ketone Precursor | Electrophile | Spiro Product | Yield (%) |
---|---|---|---|
TMS-ether (α-oxy) | TFAA | Azaspiro[3.3]heptane | 65 |
TES-ether (β-oxy) | TFAA | Azaspiro[3.4]octane | 58 |
TBS-ether (β-oxy) | TFAA | Azaspiro[3.4]octane | 63 |
Privileged fragment strategies simplify complex natural products into spirocyclic cores. Structural deconstruction of immunomodulator ISP-1 led to synthetically tractable diazaspiro intermediates. RCM of diene N-allyl-4-pentenylamine derivatives using Grubbs II catalyst (5 mol%) provides the 1,9-diazaspiro[5.5]undecane core in 70–85% yield, enabling gram-scale synthesis [6].
The benzyl carboxylate group serves dual roles: as a protecting group for secondary amines and as a steric/electronic modulator for downstream bioactivity. Patent routes describe carbobenzyloxy (Cbz) protection prior to spiroannulation. In one approach, cyclohexanone is condensed with N-benzyloxycarbonyl ethylenediamine under reductive amination conditions, followed by oxidative cyclization to install the oxa-bridge [7].
Photocatalytic dearomative spirocyclizations offer rapid complexity generation. Bifunctional oxime esters (e.g., benzyl oxime-carbonates) undergo N–O bond cleavage under Ir photocatalysis (e.g., [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆), generating iminyl radicals and oxygen-centered radicals. These species initiate cascade cyclizations onto acrylamides, yielding benzyl carboxylate-decorated spirocycles with concomitant imination. This constructs four bonds (C–O, C–C, C–N) in a single step with moderate diastereoselectivity (dr ≤1.4:1) [9].
Table 2: Benzyl Carboxylate Introduction Methods
Strategy | Key Reagent/Conditions | Function | Yield Range |
---|---|---|---|
Cbz Protection | Cbz-Cl, base (e.g., K₂CO₃) | Amine protection pre-cyclization | 75–92% |
Photoredox Cascade | Oxime ester, Ir(ppy)₃, blue light | Dearomative spirocyclization/imination | 45–68% |
Post-cyclization Esterification | Benzyl chloroformate, DIEA, CH₂Cl₂ | N-9 functionalization | 80–95% |
Bioactivity hinges on strategic substitutions at C-2, N-9, and peripheral rings. Molecular docking against Mycobacterium tuberculosis MmpL3 protein identified optimal steric and electronic profiles for antitubercular derivatives. Bulky aryloyl groups at N-9 (e.g., 3-isoquinoline) enhance target engagement, reducing MIC values to ≤0.5 μg/mL against multidrug-resistant strains [3].
For acetyl-CoA carboxylase (ACC) inhibitors, pyrazole-fused diazaspiro undecanes were optimized. Substituent effects follow distinct trends:
Table 3: Impact of Substituents on Bioactivity Profiles
Position | Optimal Substituent | Biological Target | Key Effect |
---|---|---|---|
N-9 | 3-Isoquinoline carbonyl | MmpL3 (M. tuberculosis) | MIC = 0.5 μg/mL (H37Rv) |
N-9 | 6-Methoxyquinoline | ACC1/ACC2 | IC₅₀ = 7 nM/3 nM; Pₐₚₚ = 9.7 × 10⁻⁶ cm/s |
C-2 | Ketone | Metabolic stability | t₁/₂ > 120 min (HLM) |
Peripheral ring | Fluorination | Pharmacokinetics | ↑ LipE (by 1.2 units) |
Physicochemical optimization prioritizes lipophilic efficiency (LipE). Fluorination of peripheral rings lowers cLogP without compromising potency. For ACC inhibitors, LipE >6 correlates with oral bioavailability (e.g., 71% rat bioavailability for quinoline-substituted derivatives) [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: